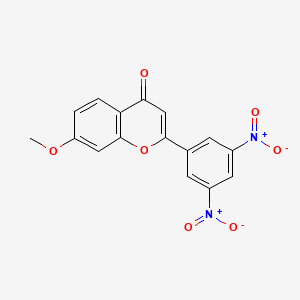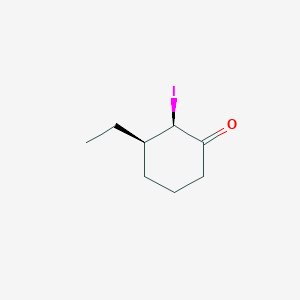![molecular formula C8H9ClN2O2 B15171873 N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea CAS No. 919996-49-9](/img/structure/B15171873.png)
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is an organic compound that features a hydroxyurea moiety attached to a 4-chlorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea typically involves the reaction of 4-chlorobenzylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzylamine and hydroxylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyurea group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N’-hydroxyurea
- N-[(4-Methylphenyl)methyl]-N’-hydroxyurea
- N-[(4-Nitrophenyl)methyl]-N’-hydroxyurea
Uniqueness
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Propiedades
Número CAS |
919996-49-9 |
|---|---|
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-hydroxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
Clave InChI |
ZILIVKBKFFLCMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
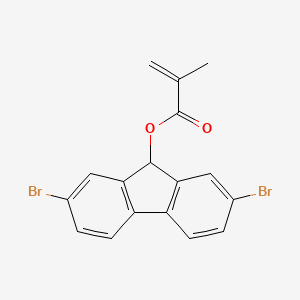
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
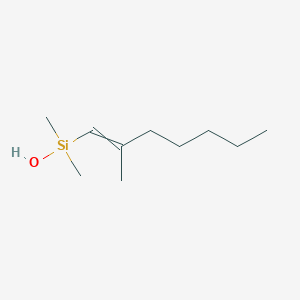
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
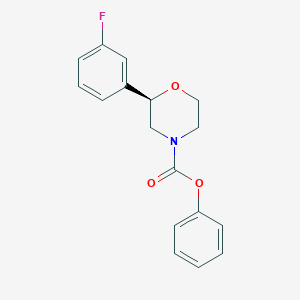
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
